molecular formula C25H45NO9 B1238746 Pederin CAS No. 27973-72-4

Pederin

カタログ番号: B1238746
CAS番号: 27973-72-4
分子量: 503.6 g/mol
InChIキー: ZNEZZONMADKYTB-VRCUBXEUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pederin is a potent, non-proteinaceous amide toxin originally identified in the hemolymph of Paederus fuscipes beetles . Research has established that its production is not by the beetle itself, but by an uncultured bacterial symbiont, a Pseudomonas species, within the host . This compound is a highly active cytotoxin that inhibits protein and DNA synthesis in eukaryotic cells without directly affecting RNA synthesis . Its primary and well-characterized mechanism of action is the irreversible binding to the 60S large ribosomal subunit, which specifically blocks the translocation step during protein synthesis, thereby halting the elongation of peptide chains and effectively arresting cell division . This powerful inhibition of mitosis occurs at exceptionally low concentrations, as little as 1 ng/mL . Due to this activity, this compound and its structural family members (such as psymberin, mycalamide A, and onnamide A) have garnered significant interest in cancer research and drug discovery . These compounds demonstrate potent cytotoxicity and have shown efficacy against certain solid tumor and leukemia models in preclinical studies, positioning them as promising lead compounds for the development of novel chemotherapeutics . The biosynthetic gene cluster (ped) responsible for this compound production has been identified, facilitating studies on the biology of its production and the potential for engineered biosynthesis . This product is supplied for research purposes to explore these and other biomedical applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures and must not be used for personal consumption.

特性

CAS番号

27973-72-4

分子式

C25H45NO9

分子量

503.6 g/mol

IUPAC名

(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide

InChI

InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1

InChIキー

ZNEZZONMADKYTB-VRCUBXEUSA-N

SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C

異性体SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](COC)OC)(C)C)O)OC)O)OC)C

正規SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C

他のCAS番号

27973-72-4

同義語

N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide
paederine
pederin
pederine

製品の起源

United States

化学反応の分析

Chemical Reactions of Pederin

This compound is susceptible to cleavage by acid, resulting in the formation of an amide, methanol, and an aldehyde .

  • Hydrolysis: Treatment with aqueous acid cleaves this compound into an amide and methanol, with the aldehyde fragment obtained as a dehydration product called "pederenal" .

  • Acylated Aminal Hydrolysis: Kinetic studies have been conducted on the acid hydrolysis of aromatic examples of the acylated aminal structure found in this compound .

Mode of Action and Biological Activity

This compound's primary biological activity stems from its ability to inhibit protein and DNA synthesis .

  • Inhibition of Protein and DNA Synthesis: this compound blocks mitosis by inhibiting protein and DNA synthesis without affecting RNA synthesis . Studies with cell-free systems have demonstrated that this compound inhibits protein synthesis .

  • Antitumor Activity: this compound and its derivatives are being researched as anticancer drugs due to their ability to inhibit protein and DNA biosynthesis, slowing the division of cancer cells . Psymberin, a derivative of this compound, has shown high selectivity in targeting solid tumor cells .

This compound Analogs and Derivatives

Researchers have synthesized and evaluated various this compound analogs to explore the structure-activity relationships and improve its therapeutic potential .

  • Analog Synthesis: A late-stage multicomponent approach has been used to construct N-acyl aminal linkages in this compound analogs . These syntheses allow for the preparation of analogs with variations in the pederic acid unit, the nitrile, and the alcohol components .

  • Biological Evaluation: this compound analogs, including this compound/psymberin chimeras, have been analyzed for their growth inhibitory effects, revealing potent cytotoxins . These studies help to identify the molecular conformational and hydrogen bonding patterns required for biological activity .

類似化合物との比較

Structural Comparison with Similar Compounds

The pederin family includes over 20 structurally related compounds isolated from marine sponges, ascidians, and cyanobacteria. Key members and their distinguishing features are summarized below:

Table 1: Structural and Source Comparison of this compound Family Compounds
Compound Source Organism Key Structural Features References
This compound Paederus beetles Two tetrahydropyran rings, N-acyl aminal linkage
Mycalamide A Marine sponge (Mycale spp.) Cyclic pederate side chain, methyl group at C8
Psymberin Marine sponge (Psammocinia spp.) Acyclic psymberate side chain, dihydroisocoumarin moiety
Theothis compound D Marine sponge (Theonella spp.) Additional hydroxylation at C10
Diaphorin Diaphorina citri (citrus psyllid) β-proteobacterial origin, structural analog of this compound
Cusperin Cyanobacterium (Cuspidothrix issatschenkoi) Lacks cytotoxicity, contains glycine residue

Common Features :

  • A conserved tetrahydropyran core.
  • Hybrid biosynthesis via trans-AT polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters .

Key Differences :

  • Side-chain modifications (e.g., cyclic vs. acyclic chains in mycalamides vs. psymberin) .
  • Stereochemical variations (e.g., epimerization at C4 or C8 reduces bioactivity in psymberin analogs) .
Table 2: Bioactivity Data of this compound Family Compounds
Compound Cytotoxicity (IC₅₀) Key Mechanisms References
This compound 0.1–10 nM (HeLa cells) Inhibits protein synthesis, induces apoptosis
Mycalamide A 0.98 nM (PC3 prostate cancer) Blocks eukaryotic translation elongation
Psymberin 0.98–2.29 nM (multiple lines) Targets ribosomes, differential cytotoxicity
Cusperin Not cytotoxic Unknown; lacks hydroxyl group for activity

Mechanistic Insights :

  • This compound and mycalamides bind to the 60S ribosomal subunit, preventing peptide bond formation .

準備方法

Total Synthesis via Linear Routes

The first total synthesis of this compound, reported by Corey and coworkers, established the foundational framework for subsequent synthetic efforts. However, modern approaches have significantly streamlined the process. Wan et al. (2011) achieved a landmark 10-step linear synthesis starting from isobutyraldehyde, utilizing a stereoselective Evans aldol reaction to construct the tetrahydropyran core. Critical to this route was the preparation of keto alcohol 5 , which served as a pivotal intermediate for lactol 4 formation through silylation and oxidative cleavage.

A comparative analysis of linear synthetic routes reveals three key challenges:

  • Stereochemical control at C8 and C11 positions

  • Installation of the labile N-acyl aminal moiety

  • Functional group compatibility during late-stage oxidations

These hurdles necessitated meticulous protecting group strategies, with tert-butyldimethylsilyl (TBS) groups proving essential for alcohol protection during macrolactonization.

Late-Stage Multicomponent Assembly Strategies

ComponentVariability ScopeImpact on Biological Activity
Pederic acidSide chain modificationsAltered ribosomal binding
TetrahydropyranStereochemical permutationsConformational locking effects
Alcohol partnerBulk/electronic propertiesSolubility optimization

Despite moderate yields (35-45%), this strategy enabled the synthesis of 17 structural analogs, including the this compound/psymberin chimera demonstrating 10-fold increased cytotoxicity against HCT-116 cells.

Analog Synthesis and Structure-Activity Relationships

Systematic analog preparation has elucidated critical structure-activity relationships:

  • C18 Methoxy Group : Removal reduces cytotoxicity by 98%, highlighting its role in hydrogen bonding with 28S rRNA

  • Eastern Fragment : The C1-C8 segment tolerates methyl substitutions without activity loss

  • Western Fragment : The C9-C18 portion requires strict conservation of stereoelectronic properties

Second-generation analogs incorporating fluorinated pederic acid moieties showed enhanced metabolic stability while maintaining sub-nM IC50 values.

Biosynthetic Production of this compound

Native Biosynthesis in Paederus Beetles

While Paederus beetles naturally produce this compound through a symbiotic relationship with Pseudomonas species, cultivation challenges have hindered industrial exploitation. The native biosynthetic pathway involves:

  • Trans-AT polyketide synthase (PKS) assembly of the carbon backbone

  • O-methyltransferase (MT)-mediated tailoring reactions

  • Export via MFS transporters to beetle hemolymph

However, yields remain prohibitively low (≈0.1 μg/beetle), with extraction complicated by co-occurrence of allergenic proteins.

Fermentation Optimization Strategies

Scale-up experiments under industrial conditions (PharmaMar) achieved 2.3-fold yield improvements through:

  • Dissolved oxygen maintenance at 30% saturation

  • Gradual methanol feeding (0.2% v/v/day)

  • pH stabilization at 7.4 via CO2 sparging

Notably, 3-methylbenzoate induction of the P promoter increased PedO expression 4-fold compared to constitutive systems.

Analytical Characterization Techniques

Chromatographic Separation Protocols

The CN101266231A patent outlines optimized HPLC conditions for this compound identification:

ParameterSpecification
ColumnShiseido C18 (100×2.1 mm)
Mobile PhaseMeOH:H2O (70:30) + 1 mM NH4HCO2
Flow Rate0.2 mL/min
Retention Time40.4 min

This method achieves baseline separation of this compound from analogs within 45 minutes.

Mass Spectrometric Profiling

High-resolution MS/MS fragmentation patterns enable unambiguous identification:

  • Parent Ion : m/z 526 [M+H]+

  • Characteristic Fragments :

    • m/z 440 (C18-C25 cleavage)

    • m/z 422 (H2O loss from m/z 440)

    • m/z 314 (C1-C8 segment)

Isotopic envelope analysis confirms the presence of two methoxy groups.

Comparative Evaluation of Production Methods

MetricChemical SynthesisBiosynthesis
Yield12-15% (over 10 steps)0.04 mg/L (flask scale)
Purity>98% (after HPLC)85-90% (crude extract)
ScalabilityMulti-gram possibleLimited by bioreactor size
Structural FlexibilityHigh (analog synthesis)Low (requires gene editing)
Cost$12,000/g$4,500/g (projected)

While chemical synthesis offers analog diversity, biosynthetic approaches show superior long-term cost-efficiency potential.

Q & A

Q. Mitigation Strategies :

  • Use droplet digital PCR (ddPCR) for absolute quantification of ped genes .
  • Conduct transcriptomics (RNA-seq) to assess gene expression levels under varied conditions .

Advanced: How can researchers design experiments to address the absence of acyltransferase domains in the this compound biosynthetic gene cluster?

Answer:
The lack of integrated acyltransferase (AT) domains in the ped cluster suggests a trans-acting AT mechanism. Experimental approaches include:

  • Heterologous Expression : Clone isolated AT genes (e.g., pedI and pedJ) into E. coli with minimal PKS modules to test substrate specificity .
  • Isotope Labeling : Feed ¹³C-labeled malonyl-CoA precursors to symbionts and track incorporation into this compound via NMR .
  • Protein Interaction Studies : Use yeast two-hybrid assays to identify interactions between AT enzymes and PKS modules .

Table 2 : Key Hypotheses for Trans-Acting AT Function

HypothesisExperimental TestExpected Outcome
ATs load precursors onto PKSIn vitro reconstitution assaysPrecursor-bound PKS observed
ATs modify intermediatesLC-MS analysis of intermediatesModified intermediates detected

Advanced: What methodologies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Answer:
Reproducibility requires:

  • Standardized Protocols : Detailed synthetic procedures (e.g., reaction times, solvent purity) in Supporting Information .
  • Characterization : Mandatory submission of NMR, HRMS, and HPLC data for all analogs to public repositories (e.g., Zenodo) .
  • Negative Controls : Include "no enzyme" controls in enzymatic steps to confirm catalytic specificity .

Q. Example Workflow :

Synthesis : Modular assembly using Shiina macrolactonization for the tetrahydropyran core .

Validation : Compare ¹H NMR shifts with natural this compound (±0.05 ppm tolerance) .

Basic: How do researchers assess the ecological role of this compound using field and lab experiments?

Answer:

  • Field Studies : Quantify this compound levels in beetles across seasons via LC-MS and correlate with predator activity .
  • Lab Bioassays : Expose predators (e.g., ants) to this compound-coated prey and measure mortality rates .
  • Metabolomics : Compare symbiont metabolomes in this compound-rich vs. This compound-deficient beetles .

Ethical Note : Adhere to institutional guidelines for invertebrate handling .

Advanced: What frameworks (e.g., FINER, PICO) guide hypothesis-driven research on this compound’s pharmacological potential?

Answer:

  • FINER Criteria :
    • Feasible : Access to symbiont DNA and HPLC infrastructure.
    • Novel : Focus on unexplored analogs (e.g., this compound-dipeptide conjugates).
    • Ethical : Avoid vertebrate testing until in vitro cytotoxicity is established .
  • PICO Framework :
    • Population : Cancer cell lines (e.g., HeLa).
    • Intervention : this compound at IC₅₀ doses.
    • Comparison : Doxorubicin as a positive control.
    • Outcome : Apoptosis markers (caspase-3 activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pederin
Reactant of Route 2
Pederin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。